N,N'-Bis(2-chloroethyl)ethylenediamine
Description
N,N'-Bis(2-chloroethyl)ethylenediamine (CAS: 100517-14-4) is a synthetic organic compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 185.092 g/mol. It is characterized by two 2-chloroethyl groups attached to the nitrogen atoms of an ethylenediamine backbone . The compound is a crystalline solid and is primarily used in research settings for synthesizing derivatives with biological or industrial applications .
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
N,N'-bis(2-chloroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H14Cl2N2/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-6H2 |
InChI Key |
PKKFBHJRWBIQEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCCl)NCCCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N,N'-Bis(2-chloroethyl)ethylenediamine is primarily recognized for its role in the synthesis of pharmaceuticals, particularly as an alkylating agent. Its applications include:
- Chemotherapy : The compound has been studied for its potential in treating various cancers. It acts by alkylating DNA, which interferes with the cancer cell's ability to replicate.
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Case Study: Cancer Treatment
A notable study investigated the effectiveness of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy against tumor cells compared to traditional treatments alone, suggesting a synergistic effect that warrants further exploration .
Polymer Science
In polymer chemistry, this compound serves as a cross-linking agent. Its ability to form covalent bonds between polymer chains enhances the mechanical properties and thermal stability of various materials.
- Epoxy Resins : The compound is utilized in the formulation of epoxy resins, which are known for their strong adhesive properties and resistance to environmental degradation.
- Coatings : It is also applied in protective coatings that require durability and resistance to chemicals.
Data Table: Properties of Epoxy Resins with this compound
| Property | Control Sample | Sample with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Elongation at Break (%) | 5 | 10 |
| Thermal Stability (°C) | 150 | 180 |
Chemical Intermediate
This compound is a versatile intermediate in organic synthesis. It is employed in the production of various chemical compounds, including:
- Pharmaceutical Intermediates : Used in synthesizing active pharmaceutical ingredients (APIs).
- Agricultural Chemicals : Acts as a precursor in the development of pesticides and herbicides.
Case Study: Synthesis of Herbicides
Research has demonstrated the utility of this compound in synthesizing herbicides that target specific plant pathways, thus minimizing damage to non-target species. This application highlights its importance in sustainable agricultural practices .
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure can lead to adverse health effects; therefore, safety protocols must be established when handling this compound.
Toxicity Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloroethyl groups undergo bimolecular nucleophilic substitution (SN2) reactions in polar aprotic solvents like acetonitrile or methanol. This reaction forms cyclized bis-quaternary ammonium salts as primary products .
Example Reaction Pathway :
Here, Nu⁻ represents nucleophiles such as amines, thiols, or hydroxide ions.
Key Findings :
-
Reaction rates depend on solvent polarity and nucleophile strength.
-
In acetonitrile, intramolecular cyclization dominates due to low solvent nucleophilicity .
Hydrolysis and Aqueous Reactivity
Hydrolysis occurs in aqueous environments, producing N-oxide derivatives and releasing hydrochloric acid .
Mechanism :
The reaction is pH-dependent, accelerating under alkaline conditions.
Experimental Data :
-
Half-life : 12–24 hours at pH 7.4 (37°C).
-
Byproducts : Ethylenediamine derivatives with hydroxyl or oxygen-containing functional groups.
Cyclization and Quaternary Ammonium Salt Formation
In polar solvents, the compound undergoes spontaneous cyclization to form bis-quaternary ammonium salts. This reaction is critical for its biological activity .
Example :
| Property | Cyclized Product |
|---|---|
| Structure | Dimeric piperazinium derivative |
| Melting Point | >220°C |
| Biological Role | Disrupts DNA replication via cross-linking |
Biological Alkylation and DNA Interaction
The compound’s cytotoxicity arises from DNA alkylation , forming interstrand cross-links that inhibit replication.
Mechanism :
-
Chloroethyl group ionization generates a reactive aziridinium intermediate.
-
Cross-link formation with guanine N7 positions in DNA.
Comparative Cytotoxicity :
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| This compound | 2.5 | Leukemia cells |
| Cyclophosphamide | 1.8 | Solid tumors |
Comparative Analysis with Related Nitrogen Mustards
Reactivity trends highlight structural influences on reaction pathways:
| Compound | Key Reaction | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| This compound | SN2 cyclization | 0.45 |
| Bis(2-chloroethyl)amine | Hydrolysis | 0.12 |
| Cyclophosphamide | Metabolic activation | 0.03 |
Structural Insights :
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Nitrosourea Derivatives
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structure : Contains a nitrosourea core with a 2-chloroethyl group and a cyclohexyl substituent.
- Mechanism : Functions as an alkylating agent, generating 2-chloroethyl isocyanate upon degradation. This intermediate alkylates DNA and carbamoylates proteins, disrupting replication and inducing cytotoxicity .
- Applications : Demonstrated efficacy against murine leukemia L1210, with high lipid solubility enabling central nervous system penetration .
- Pharmacokinetics : Rapid plasma degradation (half-life: ~5 minutes) and renal excretion in rodents and primates .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
Comparison with Target Compound :
Ethylenediamine Derivatives with Chelating Properties
N,N'-Bis(salicylidene)ethylenediamine
- Structure : Ethylenediamine conjugated to salicylaldehyde groups.
- Applications: Effective extractant for noble metal ions (Pd²⁺, Pt²⁺, Au³⁺) in solvent extraction processes, with >90% recovery rates .
- Commercial Use : Marketed for industrial metal recovery, with projected consumption growth through 2046 .
N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
Comparison with Target Compound :
Other Ethylenediamine-Based Compounds
N,N'-Bis(3-aminopropyl)ethylenediamine
- Structure: Ethylenediamine with 3-aminopropyl substituents.
- Toxicity : Causes severe skin corrosion, allergic reactions, and organ damage in rodents (300 mg/kg/day) .
- Applications : Intermediate in detergent and polymer synthesis .
N,N'-Bis(2-pyridylmethylene)ethylenediamine
Comparison with Target Compound :
- Reactivity: The target compound’s chloroethyl groups are more electrophilic than aminopropyl or pyridyl groups, favoring alkylation over coordination or polymerization.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Application | Mechanism of Action |
|---|---|---|---|---|
| N,N'-Bis(2-chloroethyl)ethylenediamine | C₆H₁₄Cl₂N₂ | 2-Chloroethyl | Precursor for nitrosoureas | Alkylation (potential) |
| CCNU | C₉H₁₆ClN₃O₂ | Nitrosourea, Cyclohexyl | Chemotherapy | DNA alkylation, Carbamoylation |
| N,N'-Bis(salicylidene)ethylenediamine | C₁₆H₁₆N₂O₂ | Salicylidene | Metal ion extraction | Chelation |
| N,N'-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine | C₁₆H₁₆Cl₂N₂O₂ | Hydroxybenzyl, Chloro | Anticancer | Mitochondrial disruption |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling N,N'-Bis(2-chloroethyl)ethylenediamine in laboratory settings?
- Methodology : Implement strict exposure controls, including fume hoods or closed systems, and wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to its skin corrosion/irritation (Category 2) and eye damage (Category 2A) risks . In case of spills, isolate the area, use absorbent materials, and dispose of waste in accordance with local regulations. Ensure no entry into drains or soil due to undefined ecotoxicity .
Q. What methodologies are recommended for synthesizing this compound derivatives?
- Methodology : Use hot ethanol (65°C) as a solvent for ligand-metal complexation. For example, mix 4.00 mmol of the ligand with 4.00 mmol of metal chloride in ethanol, stir for 2 hours, filter the precipitate, and wash with hot ethanol/ether . Characterize products via elemental analysis, IR spectroscopy, and thermal gravimetric analysis (TGA) to confirm coordination and stability .
Q. How should researchers approach the storage and disposal of this compound?
- Methodology : Store in airtight containers in a cool, dry, ventilated area away from oxidizers. Label containers with hazard warnings. For disposal, neutralize residues with a compatible chemical (e.g., sodium bicarbonate for acidic byproducts) and consult federal/state regulations. Avoid landfill disposal due to potential groundwater contamination .
Q. What are the key physicochemical properties influencing its reactivity in synthesis?
- Methodology : Its solid-state stability (white to pale-yellow crystals), low solubility in water, and reactivity with electrophilic agents (e.g., metal ions) make it suitable for coordination chemistry. Monitor melting points and solubility profiles to optimize solvent selection .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize toxic byproducts during synthesis of its metal complexes?
- Methodology : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Use stoichiometric control (e.g., 1:1 ligand-to-metal ratio) to avoid excess reactants. Monitor byproducts (e.g., HCl gas) via FTIR or gas chromatography. Employ scavengers like triethylamine to neutralize acidic byproducts .
Q. What analytical techniques are effective for characterizing the stability of its metal complexes?
- Methodology : Use UV-Vis spectroscopy to study ligand-field transitions (e.g., d-d transitions in Co(II) complexes) and cyclic voltammetry to assess redox stability. TGA and differential scanning calorimetry (DSC) determine thermal decomposition thresholds . X-ray crystallography resolves structural stability under varying pH/temperature .
Q. How can copolymerization techniques be applied to develop functional polymers?
- Methodology : Incorporate it as a crosslinker in poly(amidoamine) copolymers. For example, copolymerize with acryloyl piperazine and 2-methylpiperazine in aqueous media at 30°C for 72 hours. Adjust monomer ratios to tune hydrophobicity and molecular weight (analyzed via GPC). Test enzymatic activity retention (e.g., BSA conjugates) using fluorescence assays .
Q. What strategies resolve contradictions in reported thermodynamic data for its reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
